3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester 3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121511-95-1
VCID: VC6225868
InChI: InChI=1S/C13H17BF3NO2/c1-8-6-9(7-18-10(8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C
Molecular Formula: C13H17BF3NO2
Molecular Weight: 287.09

3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester

CAS No.: 2121511-95-1

Cat. No.: VC6225868

Molecular Formula: C13H17BF3NO2

Molecular Weight: 287.09

* For research use only. Not for human or veterinary use.

3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester - 2121511-95-1

Specification

CAS No. 2121511-95-1
Molecular Formula C13H17BF3NO2
Molecular Weight 287.09
IUPAC Name 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C13H17BF3NO2/c1-8-6-9(7-18-10(8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3
Standard InChI Key MKRQKERJLKEFSI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 3-position with a methyl (-CH₃) group. A boronic acid pinacol ester moiety is attached at the 5-position, forming a stable tetracoordinated boron center . This configuration is represented by the SMILES notation:
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C.

Table 1: Key Structural Descriptors

PropertyValue
CAS Number2121511-95-1
Molecular FormulaC₁₃H₁₇BF₃NO₂
Molecular Weight287.09 g/mol
IUPAC Name3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
InChI KeyMKRQKERJLKEFSI-UHFFFAOYSA-N

Electronic and Steric Effects

The -CF₃ group is a strong electron-withdrawing moiety that polarizes the pyridine ring, enhancing electrophilic substitution reactivity at the boron-bearing position . Concurrently, the methyl group introduces steric hindrance, directing reaction pathways toward less congested sites. This interplay is critical in regioselective transformations, such as iridium-catalyzed C–H borylation, where the -CF₃ group favors borylation at the 5-position .

Synthesis and Manufacturing

Palladium-Catalyzed Borylation

The most common synthesis route involves palladium-catalyzed Miyaura borylation of halogenated precursors. For example, 2-trifluoromethyl-3-methyl-5-bromopyridine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc, yielding the target compound in >70% isolated yield .

Reaction Scheme:
5-Bromo-2-CF₃-3-CH₃-pyridine+B₂pin₂Pd catalyst3-Methyl-2-CF₃-pyridine-5-Bpin\text{5-Bromo-2-CF₃-3-CH₃-pyridine} + \text{B₂pin₂} \xrightarrow{\text{Pd catalyst}} \text{3-Methyl-2-CF₃-pyridine-5-Bpin}

Iridium-Catalyzed C–H Activation

Recent advances employ iridium complexes (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligands for direct C–H borylation of trifluoromethylpyridines. This method avoids pre-halogenation, offering atom-economical access to the boronic ester . Key advantages include:

  • Regioselectivity: Borylation occurs preferentially at the 5-position due to -CF₃’s electronic effects .

  • Functional Group Tolerance: Compatible with methyl, bromo, and methoxy substituents .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl and heteroaryl linkages. For instance, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis produces 3-methyl-2-CF₃-5-(4-methoxyphenyl)pyridine, a scaffold in kinase inhibitor development .

Table 2: Representative Coupling Partners and Products

Partner (X = Halogen)ProductApplication Area
4-Bromoanisole5-(4-Methoxyphenyl)pyridinePharmaceutical intermediates
2-ChloroquinolinePyridine-quinoline hybridsAntimalarial agents
3-IodothiopheneThienylpyridinesOrganic electronics

Trifluoromethyl Group Transfer

The -CF₃ moiety can act as a fluorine source in nucleophilic trifluoromethylation reactions. For example, treatment with CsF in DMF generates trifluoromethyl copper intermediates, enabling C–CF₃ bond formation in aromatic systems .

Research Findings and Innovations

Drug Discovery

  • Kinase Inhibition: Derivatives exhibit nanomolar IC₅₀ values against EGFR and VEGFR-2, attributed to the -CF₃ group’s hydrophobic interactions with kinase pockets .

  • Metabolic Stability: Incorporation of -CF₃ reduces oxidative metabolism in liver microsomes, prolonging half-life in vivo .

Material Science

  • Liquid Crystals: Pyridine-boronate esters self-assemble into columnar mesophases, useful in optoelectronic devices .

  • MOF Synthesis: Serves as a linker in metal-organic frameworks (MOFs) for gas storage applications .

Comparative Analysis with Analogous Boronic Esters

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplications
5-Trifluoromethylpyridine-2-boronic acid pinacol esterC₁₂H₁₅BF₃NO₂-CF₃ at 5-positionAnticancer agents
2-Amino-3-CF₃-pyridine-5-boronic esterC₁₁H₁₄BF₃N₂O₂Amino group enhances solubilityPET tracer synthesis
6-[Methyl(CF₃CH₂)amino]pyridine-3-BpinC₁₄H₂₀BF₃N₂O₂Trifluoroethylamino side chainNeuropharmacology

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